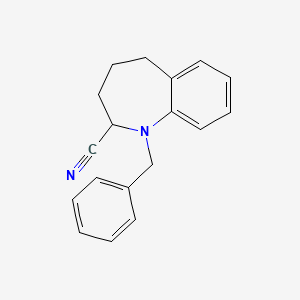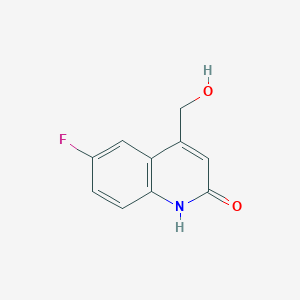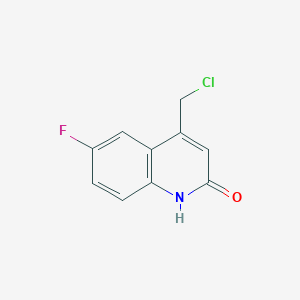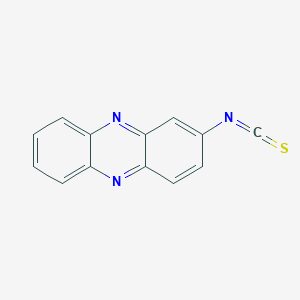
2-Isothiocyanatophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanatophenazine is an organic compound with the molecular formula C₁₃H₇N₃S. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The compound’s unique structure, featuring an isothiocyanate group attached to a phenazine core, makes it a valuable target for various scientific research applications.
Preparation Methods
The synthesis of 2-Isothiocyanatophenazine typically involves the reaction of phenazine derivatives with isothiocyanate reagents. One common method includes the reaction of phenyl isothiocyanate with amines under mild conditions, often using dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection to ensure high yields and low toxicity. Industrial production methods focus on optimizing these reactions to achieve high output rates while maintaining safety and cost-effectiveness .
Chemical Reactions Analysis
2-Isothiocyanatophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common reagents used in these reactions include elemental sulfur, amine bases, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isothiocyanatophenazine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Isothiocyanatophenazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit topoisomerases (I and II), enzymes responsible for topological changes in the DNA strand during cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s isothiocyanate group can react with nucleophiles in biological systems, further contributing to its biological activity .
Comparison with Similar Compounds
2-Isothiocyanatophenazine can be compared with other phenazine derivatives and isothiocyanate-containing compounds:
Phenazine Derivatives: Compounds like pyocyanin and phenazine-1-carboxylic acid share similar biological activities but differ in their specific molecular targets and pathways.
Isothiocyanate Compounds: Compounds such as phenyl isothiocyanate and benzyl isothiocyanate exhibit similar reactivity but differ in their biological activities and applications.
The uniqueness of this compound lies in its combined phenazine and isothiocyanate functionalities, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
2-isothiocyanatophenazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S/c17-8-14-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFBZZMKOZHHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid](/img/structure/B8037617.png)
![1-(5-Chloropentyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B8037628.png)

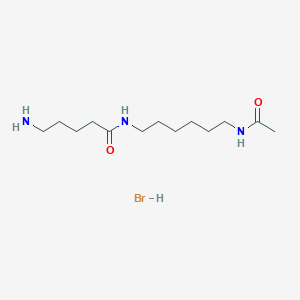
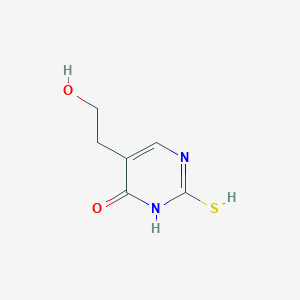


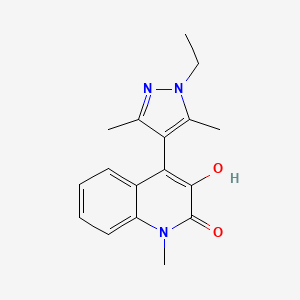
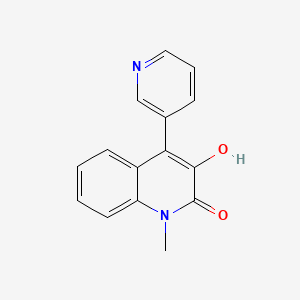
![2-[1-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8037706.png)
![1,3-Dioxo-4,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8037708.png)
